molecular formula C14H14N4O3S B3748158 1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B3748158
M. Wt: 318.35 g/mol
InChI Key: KVKKVVNEBIGIHI-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIPA, and it has been found to have a wide range of potential uses in various fields of research. In

Scientific Research Applications

EIPA has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that EIPA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy. EIPA has also been found to have potential applications in the treatment of cardiovascular diseases, as it can inhibit the activity of certain ion channels that are involved in regulating blood pressure.

Mechanism of Action

The mechanism of action of EIPA is complex and not fully understood. However, it is known that EIPA can inhibit the activity of certain ion channels, particularly the Na+/H+ exchanger. This inhibition can lead to changes in intracellular pH and ion concentrations, which can affect various cellular processes.
Biochemical and Physiological Effects
EIPA has been found to have a wide range of biochemical and physiological effects. In addition to its potential applications in cancer and cardiovascular disease treatment, EIPA has also been found to have potential applications in the treatment of inflammatory diseases, such as arthritis. Studies have shown that EIPA can inhibit the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of EIPA is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. EIPA is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of EIPA is its relatively complex mechanism of action, which makes it difficult to study in certain experimental systems.

Future Directions

There are many potential future directions for research on EIPA. One area of research that is particularly promising is the development of new cancer treatments based on EIPA. Researchers are also exploring the potential applications of EIPA in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of EIPA, which could lead to a better understanding of its potential applications in various fields of research.
Conclusion
In conclusion, 1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide, or EIPA, is a chemical compound that has shown great potential for use in scientific research. Its relatively simple synthesis method, wide range of potential applications, and complex mechanism of action make it an exciting area of research for scientists in various fields. With ongoing research into the potential applications of EIPA, it is likely that this compound will continue to be an important area of research for years to come.

properties

IUPAC Name

1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-2-18-10-13(9-15-18)22(19,20)17-12-5-3-11(4-6-12)14-7-8-16-21-14/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKVVNEBIGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-sulfonamide, 1-ethyl-N-[4-(5-isoxazolyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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